N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxole moiety, a chlorophenyl group, and a tetrahydroquinazolinyl butanamide structure, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide involves multiple steps, including the formation of intermediates and their subsequent reactions. One common method involves the diastereomerically selective cyclization reaction without the need for a separate epimerization step . This method ensures high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide has several scientific research applications, including:
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid
- 3,4-Dihydroxybenzenesulfonic acid
- 2-Mercapto-5-benzimidazolesulfonic acid
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide is unique due to its specific structural features, such as the combination of benzodioxole, chlorophenyl, and tetrahydroquinazolinyl butanamide moieties. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H27ClN4O6 |
---|---|
Molecular Weight |
563.0 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C29H27ClN4O6/c30-22-8-3-1-6-20(22)16-32-27(36)17-34-23-9-4-2-7-21(23)28(37)33(29(34)38)13-5-10-26(35)31-15-19-11-12-24-25(14-19)40-18-39-24/h1-4,6-9,11-12,14H,5,10,13,15-18H2,(H,31,35)(H,32,36) |
InChI Key |
GMFDTZNXKMBYLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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